molecular formula C12H19NS B13059971 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13059971
M. Wt: 209.35 g/mol
InChI Key: SZUPCWNTOCXYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a 3-methylbutyl group attached to the fourth position of the thienopyridine core adds to its structural uniqueness. Thienopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch dihydropyridine synthesis is a well-known method for preparing pyridine derivatives, which can be adapted for thienopyridine synthesis . This method typically involves the condensation of aldehydes, ammonia, and β-ketoesters in the presence of a catalyst.

Industrial Production Methods

Industrial production of thienopyridines, including this compound, often utilizes continuous flow reactors and advanced catalytic systems to enhance yield and efficiency . The use of shape-selective catalysts, such as ZSM-5 zeolites, has been reported to improve the selectivity and conversion rates in the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted thienopyridines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique fused ring system and the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-(3-methylbutyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-9(2)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,3-5,7H2,1-2H3

InChI Key

SZUPCWNTOCXYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C2=C(CCN1)SC=C2

Origin of Product

United States

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